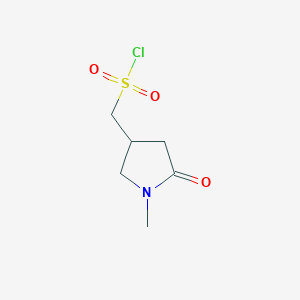
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-5-oxopyrrolidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrrolidine derivatives .
Scientific Research Applications
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into target molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonate
- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonamide
- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonic acid
Uniqueness
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is unique due to its specific reactivity and the presence of the methanesulfonyl chloride group, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Biological Activity
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is a synthetic organic compound belonging to the sulfonamide class. Its biological activity is primarily linked to its sulfonamide structure, which is known for various pharmacological effects, including antibacterial and anti-inflammatory properties. This article examines the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique combination of functional groups that influence its biological interactions:
- Pyrrolidinone Ring : Provides structural stability.
- Methanesulfonyl Group : Contributes to its reactivity and interaction with biological targets.
- Fluorophenyl Substituent : Enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity effectively.
- Receptor Modulation : The compound may interact with specific receptors, influencing various biological pathways.
Biological Activity Overview
The biological activities associated with this compound include:
- Antibacterial Activity : Exhibits moderate to strong effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Potentially useful in treating inflammatory conditions.
- Enzyme Inhibition : Effective in inhibiting key enzymes such as acetylcholinesterase.
Antibacterial Activity
Studies have shown that this compound demonstrates significant antibacterial properties. For example, it has been reported to have strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibition capabilities. It has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition Effect | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Strong | 2.14 ± 0.003 µM |
| Urease | Strong | Varies |
Case Studies
A recent study highlighted the compound's effectiveness in vitro against SARS-CoV-2 Mpro, demonstrating a biochemical potency (Ki = 7.93 nM) and antiviral activity (EC50 = 909 nM) in cellular assays . This suggests potential applications in antiviral drug development.
Properties
Molecular Formula |
C6H10ClNO3S |
|---|---|
Molecular Weight |
211.67 g/mol |
IUPAC Name |
(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c1-8-3-5(2-6(8)9)4-12(7,10)11/h5H,2-4H2,1H3 |
InChI Key |
PNYSSIGXMOYXGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















